[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
Description
[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a pyrazolo-pyrimidine derivative characterized by a 2-chlorophenylmethyl group at the N4 position and a 4-methylphenyl substituent at the N1 position of the pyrazolo[4,5-e]pyrimidine core.
The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors. Substituents on the phenyl rings and pyrimidine core critically influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-6-8-15(9-7-13)25-19-16(11-24-25)18(22-12-23-19)21-10-14-4-2-3-5-17(14)20/h2-9,11-12H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFJARUGXKMUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 4-methylphenylhydrazine, followed by cyclization with appropriate reagents to form the pyrazolo[4,5-e]pyrimidine core . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance biological activity.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .
Scientific Research Applications
[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored as a potential drug candidate for treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to the modulation of cellular pathways and the suppression of disease-related processes .
Comparison with Similar Compounds
Key Observations:
Methyl and methoxy groups (e.g., ) reduce steric hindrance and may enhance solubility or metabolic stability.
Structural Modifications and Binding :
- Pyridylmethyl substituents (e.g., ) introduce hydrogen-bonding capability, which could improve target engagement in kinase inhibitors.
- Bulky tert-butyl or morpholinyl groups (e.g., ) are associated with prolonged half-lives due to reduced CYP450 metabolism.
Synthetic Accessibility :
- Many analogs (e.g., ) are synthesized via nucleophilic substitution of pyrazolo-pyrimidin-4-amine precursors, a method likely applicable to the target compound.
Biological Activity
The compound [(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.82 g/mol. The structure features a pyrazolo[4,5-e]pyrimidine core substituted with a chlorophenyl and a methylphenyl group, which may play a crucial role in its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including the compound . For instance:
- Mechanism of Action : Research indicates that pyrazolo derivatives can induce apoptosis in cancer cells. The compound was shown to activate caspase pathways (caspase 3, 8, and 9), leading to increased apoptosis in various cancer cell lines such as MCF-7 and MDA-MB-231 .
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics like cisplatin. For example, compounds structurally related to pyrazolo derivatives have shown IC50 values ranging from 0.067 µM to 49.85 µM against different cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo derivatives have also been documented:
- Inflammation Models : In animal models of inflammation, pyrazolo compounds have demonstrated the ability to reduce inflammatory markers and cytokine levels. This suggests a potential role in treating inflammatory diseases .
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, the compound exhibits other biological activities:
- Antibacterial Properties : Some studies indicate that pyrazolo derivatives possess antibacterial activity against various strains of bacteria, suggesting their utility in treating infections .
- Cytotoxicity Against Other Cell Lines : The compound's cytotoxic effects extend beyond breast cancer cells; it has shown promise against lung cancer (A549) and colon cancer (HCT116) cell lines .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is presented in Table 1.
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Structure A | 0.067 | CDK2 Inhibitor |
| Compound B | Structure B | 49.85 | Antitumor |
| Compound C | Structure C | 0.30 | Anti-inflammatory |
| Target Compound | Target Structure | TBD | Anticancer |
Case Studies
Several case studies have been published regarding the efficacy of pyrazolo derivatives:
- Study on Breast Cancer Cells : A study demonstrated that a related pyrazolo derivative significantly inhibited cell proliferation in MCF-7 cells with an IC50 of 26 µM while inducing apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects : Another study evaluated the anti-inflammatory effects in a rat model where treatment with a pyrazolo derivative led to a significant reduction in paw edema compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
